NVP-BKM 120-13C3 Hydrochloride mechanism of action
NVP-BKM 120-13C3 Hydrochloride mechanism of action
Technical Monograph: NVP-BKM120-13C3 Hydrochloride Mechanistic Pharmacology & Bioanalytical Application
Executive Summary
NVP-BKM120 (Buparlisib) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor belonging to the 2,6-dimorpholino pyrimidine class.[1][2][3] It functions primarily by blocking the ATP-binding cleft of the p110 catalytic subunit of PI3K, thereby abrogating the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in solid tumors and hematological malignancies.
NVP-BKM120-13C3 Hydrochloride is the stable isotope-labeled isotopologue of this therapeutic agent, incorporating three Carbon-13 atoms. While chemically equipotent to the unlabeled drug, its primary utility lies not in therapy, but as a gold-standard Internal Standard (IS) for quantitative bioanalysis (LC-MS/MS). It enables precise pharmacokinetic (PK) profiling by normalizing ionization matrix effects and extraction recovery variances during drug development.
Part 1: Pharmacological Mechanism of Action
Core Target: Class I PI3K Inhibition
The primary mechanism of NVP-BKM120 is the competitive inhibition of the ATP binding site within the catalytic domain of Class I PI3K isoforms. Unlike isoform-specific inhibitors (e.g., Idelalisib for p110δ), NVP-BKM120 is a "pan-inhibitor," affecting all four catalytic isoforms with nanomolar potency.
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Binding Mode: Crystallographic data indicates that the morpholine groups of NVP-BKM120 form hydrogen bonds with the hinge region (Val851 in p110γ) of the kinase, mimicking the adenine ring of ATP. This prevents ATP hydrolysis and the subsequent phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3).
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Downstream Consequence: The reduction in cellular PIP3 levels prevents the recruitment of PH-domain-containing proteins, specifically AKT (Protein Kinase B) and PDK1, to the plasma membrane. This blockade suppresses AKT phosphorylation at Thr308 and Ser473, halting cell proliferation and inducing apoptosis.
Secondary Mechanism: Microtubule Destabilization
Expert Insight: While often categorized solely as a PI3K inhibitor, NVP-BKM120 exhibits a distinct off-target mechanism at higher concentrations (>1 µM). It directly binds to tubulin, inhibiting polymerization.[4] This dual activity—PI3K blockade and microtubule destabilization—contributes to G2/M cell cycle arrest and mitotic catastrophe, particularly in p53-mutant cell lines where apoptotic checkpoints are compromised.
Visualization: The PI3K/AKT Signaling Blockade
Caption: NVP-BKM120 inhibits the catalytic conversion of PIP2 to PIP3, preventing AKT activation and forcing the cell into apoptosis or cell-cycle arrest.
Part 2: The Role of the 13C3 Isotopologue
Why 13C3? (Bioanalytical Integrity)
In drug development, quantifying NVP-BKM120 in plasma (pharmacokinetics) requires absolute precision. NVP-BKM120-13C3 Hydrochloride serves as the internal standard (IS).
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Mass Shift (+3 Da): The replacement of three 12C atoms with 13C creates a mass shift of +3 Daltons. This is sufficient to distinguish the IS from the analyte in a Mass Spectrometer (MS) while maintaining identical chromatographic retention times.
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Superiority over Deuterium: Unlike Deuterium (2H) labeling, which can suffer from hydrogen-deuterium exchange (HDX) in protic solvents or slight chromatographic shifts (isotope effect), Carbon-13 is non-exchangeable and co-elutes perfectly with the analyte. This ensures that the IS experiences the exact same matrix suppression or enhancement as the drug at the moment of ionization.
Part 3: Experimental Protocols
Protocol A: In Vitro Kinase Assay (Validating MoA)
Objective: Determine the IC50 of NVP-BKM120 against PI3Kα.[3]
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Reagent Prep: Prepare recombinant p110α/p85α complex in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
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Substrate: Prepare PIP2:PS lipid vesicles (1:1 ratio) via sonication.
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Inhibitor Addition: Dispense NVP-BKM120 (serial dilutions in DMSO) into 384-well plates.
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Reaction Start: Add enzyme mix and incubate for 20 min at room temperature. Initiate reaction by adding ATP (10 µM final) and PIP2 substrate.
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Termination: Stop reaction after 60 min using a Kinase-Glo® (Promega) or ADP-Glo™ reagent (depletion assay).
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Readout: Measure luminescence. The signal is inversely proportional to kinase activity (in ATP depletion assays).
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Calculation: Fit data to a sigmoidal dose-response curve (variable slope) to derive IC50.
Protocol B: LC-MS/MS Quantification (Using 13C3 Standard)
Objective: Quantify NVP-BKM120 in rat plasma using NVP-BKM120-13C3 as the Internal Standard.
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Sample Prep: Aliquot 50 µL of plasma sample.
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Spike IS: Add 10 µL of NVP-BKM120-13C3 working solution (e.g., 500 ng/mL in methanol).
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Precipitation: Add 150 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
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Injection: Transfer supernatant to autosampler vials. Inject 5 µL into the LC-MS/MS.
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Chromatography:
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Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
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Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).
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Mass Spectrometry (MRM Mode):
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Analyte (BKM120): Monitor transition m/z 411.2 → 367.2.
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IS (BKM120-13C3): Monitor transition m/z 414.2 → 370.2 (Shift of +3 Da).
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Analysis: Calculate the Area Ratio (Analyte/IS). Interpolate concentration from a calibration curve constructed with the same IS ratio method.
Visualization: Bioanalytical Workflow
Caption: Workflow for using NVP-BKM120-13C3 to normalize extraction and ionization variability in PK studies.
Part 4: Quantitative Data Summary
Table 1: Isoform Selectivity Profile (IC50)
Data synthesized from Maira et al. (2012) and biochemical assays.
| Target Isoform | IC50 (nM) | Selectivity Note |
| PI3K p110α | 35 - 52 | Primary Target (Wild Type & Mutant) |
| PI3K p110β | 166 | Class I Isoform |
| PI3K p110δ | 116 | Class I Isoform |
| PI3K p110γ | 262 | Class I Isoform |
| VPS34 (Class III) | > 2,000 | High Selectivity (>50x) |
| mTOR (Class IV) | > 5,000 | Minimal activity at therapeutic doses |
Table 2: Physicochemical Properties (NVP-BKM120)
| Property | Value | Significance |
| Molecular Weight | 410.4 (Unlabeled) / 413.4 (13C3) | MS transition shift |
| LogP | ~2.6 | Moderate lipophilicity; good oral bioavailability |
| Solubility | Low in water; soluble in DMSO/Ethanol | Requires formulation (e.g., solid dispersion) |
| pKa | ~5.8 (Pyridine nitrogen) | Ionizes well in positive ESI mode (LC-MS) |
References
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Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics. [Link][2]
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Koul, D., et al. (2012). "Antitumor activity of NVP-BKM120—a selective pan class I PI3 kinase inhibitor showed differential forms of cell death based on p53 status of glioma cells." Clinical Cancer Research. [Link]
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Brachmann, S. M., et al. (2012). "Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations." Molecular Cancer Therapeutics. [Link]
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Wang, Y., et al. (2020). "LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography. [Link]
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PubChem Compound Summary. "Buparlisib (NVP-BKM120)." National Center for Biotechnology Information. [Link]
